molecular formula C17H12FNO3S B12697228 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)- CAS No. 280571-96-2

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)-

Cat. No.: B12697228
CAS No.: 280571-96-2
M. Wt: 329.3 g/mol
InChI Key: ZAQIKBBZWIPLPG-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

    Furan and Thiazole Ring Formation: The furan and thiazole rings are typically formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)- exerts its effects involves interactions with various molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting biochemical pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2-furanyl)-3-hydroxy-3-(2-thiazolyl)-: Lacks the fluorophenyl group, which may affect its biological activity.

    2-Propen-1-one, 1-(5-((4-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-thiazolyl)-: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and properties.

Properties

CAS No.

280571-96-2

Molecular Formula

C17H12FNO3S

Molecular Weight

329.3 g/mol

IUPAC Name

3-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-1-(1,3-thiazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H12FNO3S/c18-12-3-1-11(2-4-12)9-13-5-6-16(22-13)14(20)10-15(21)17-19-7-8-23-17/h1-8,10,20H,9H2

InChI Key

ZAQIKBBZWIPLPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=CC(=O)C3=NC=CS3)O)F

Origin of Product

United States

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